N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride

Fragment-based drug discovery PRMT6 inhibition Ligand efficiency

N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS 1432754-23-8) is a phenylalkylamine derivative featuring a 2-methylthiazol-4-yl substituent at the meta position of a phenyl ring, with an N-methylaminomethyl side chain, supplied as the hydrochloride salt. The free base (CAS 852180-43-9, C₁₂H₁₄N₂S, MW 218.32) is registered in ChEMBL (CHEMBL3781682) and PubChem (CID 7060568), and has been evaluated in fragment-based screening campaigns against protein arginine N-methyltransferase 6 (PRMT6).

Molecular Formula C12H15ClN2S
Molecular Weight 254.78 g/mol
CAS No. 1432754-23-8
Cat. No. B1529972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
CAS1432754-23-8
Molecular FormulaC12H15ClN2S
Molecular Weight254.78 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC(=C2)CNC.Cl
InChIInChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2;/h3-6,8,13H,7H2,1-2H3;1H
InChIKeyXOHTXGMKPPQVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS 1432754-23-8): Chemical Identity, Structural Class, and Procurement Profile


N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS 1432754-23-8) is a phenylalkylamine derivative featuring a 2-methylthiazol-4-yl substituent at the meta position of a phenyl ring, with an N-methylaminomethyl side chain, supplied as the hydrochloride salt . The free base (CAS 852180-43-9, C₁₂H₁₄N₂S, MW 218.32) is registered in ChEMBL (CHEMBL3781682) and PubChem (CID 7060568), and has been evaluated in fragment-based screening campaigns against protein arginine N-methyltransferase 6 (PRMT6) [1]. The hydrochloride salt (C₁₂H₁₅ClN₂S, MW 254.78) is commercially available from multiple global suppliers at purities of 95–98%, with accompanying batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound is classified as a heterocyclic building block and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and in fragment-based drug discovery (FBDD) library construction [2][3].

Why In-Class Thiazole-Phenylmethanamine Analogs Cannot Substitute for CAS 1432754-23-8: Structural Determinants of Target Engagement and Synthetic Utility


Within the thiazole-phenylmethanamine chemical class, subtle structural variations produce quantifiable differences in physicochemical properties, target-binding profiles, and synthetic compatibility that preclude simple interchange. The N-methyl secondary amine in the target compound confers a distinct hydrogen-bond donor count (1) and basicity profile compared to the primary amine analog (CAS 780737-17-9, HBD count = 2), directly affecting ligand efficiency and membrane permeability in cellular assays [1]. The meta-substitution pattern on the phenyl ring orients the methylaminomethyl vector differently than the para isomer (CAS 857283-97-7), altering the exit vector geometry critical for fragment linking and scaffold hopping strategies . Furthermore, the hydrochloride salt form (CAS 1432754-23-8) provides superior aqueous solubility, handling safety, and long-term storage stability (room temperature, sealed dry conditions) relative to the free base (CAS 852180-43-9), which is essential for reproducible fragment screening and parallel synthesis workflows . These cumulative structural and formulation differences mean that substitution with an in-class analog risks non-overlapping biological activity, altered synthetic outcomes, and compromised experimental reproducibility.

Quantitative Differentiation Evidence for N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS 1432754-23-8): Head-to-Head and Cross-Study Comparative Data


N-Methyl Secondary Amine vs. Primary Amine Analog: Impact on Hydrogen-Bond Donor Count and Fragment Ligand Efficiency for PRMT6

The target compound possesses a single hydrogen-bond donor (the secondary N-methyl amine), compared to two HBDs for the primary amine analog (3-(2-methylthiazol-4-yl)phenyl)methanamine (CAS 780737-17-9) [1]. This reduction in HBD count from 2 to 1 is quantitatively significant for fragment-based drug discovery, where lower HBD count correlates with improved membrane permeability and ligand efficiency. In PRMT6 fragment screening, this compound was evaluated as part of a 2040-fragment library screen at 1 mM concentration, with hits retested at 0.5 mM, yielding 14 confirmed fragment hits with IC₅₀ values ranging from 0.3 to 400 µM [2]. The target compound registered in BindingDB with a PRMT6 IC₅₀ of 136 µM (1.36 × 10⁵ nM) against N-terminal hexa-His tagged human PRMT6 expressed in Sf9 cells [3].

Fragment-based drug discovery PRMT6 inhibition Ligand efficiency Hydrogen bonding

Meta-Substituted Phenyl Scaffold vs. Para-Substituted Isomer: Exit Vector Geometry and Fragment Elaboration Potential

The meta-substitution pattern of the target compound creates a distinct exit vector angle (~120° between the thiazole ring and the methylaminomethyl side chain) compared to the para isomer (CAS 857283-97-7), which orients the amine-bearing side chain at ~180° relative to the thiazole-phenyl axis . This geometric difference is non-trivial for fragment elaboration: in fragment-based drug discovery, the exit vector determines the trajectory of chemical growth toward adjacent binding pockets. The meta configuration has been specifically utilized in the synthesis of elaborated kinase inhibitor candidates incorporating the 3-(2-methylthiazol-4-yl)phenyl scaffold, as evidenced by patent literature on thiazole-substituted aminoheteroaryl kinase inhibitors where meta-substituted benzylamine intermediates are key building blocks [1].

Scaffold geometry Fragment linking Exit vector Structure-activity relationship

Hydrochloride Salt vs. Free Base: Aqueous Solubility, LogP, and Polar Surface Area Comparison for Reproducible Assay Performance

The hydrochloride salt form (CAS 1432754-23-8, MW 254.78) offers quantifiably different physicochemical properties compared to the free base (CAS 852180-43-9, MW 218.32). The salt form increases the computed polar surface area from 24.92 Ų (free base) to 53.16 Ų (HCl salt) and LogP from 2.84 (free base) to 4.03 (HCl salt), reflecting the contribution of the hydrochloride counterion [1]. The salt form is described as having moderate solubility in polar solvents due to the amine group's capacity for hydrogen bonding, and is recommended for storage at room temperature in sealed, dry conditions, with some suppliers specifying 2–8°C for long-term stability [2]. In fragment-based screening, consistent solubility and stability across DMSO stock solutions and aqueous assay buffers are critical for reproducible IC₅₀ determination; the hydrochloride salt provides enhanced aqueous solubility necessary for achieving the 1 mM screening concentrations typically employed in fragment screens [3].

Salt selection Aqueous solubility Assay reproducibility Fragment screening

PRMT6 Biochemical Activity Profile: Quantitative Binding and Selectivity Data from Fragment Screening Campaigns

This compound has been evaluated in systematic fragment-based screening against protein arginine methyltransferase 6 (PRMT6), a validated epigenetic target in oncology. In the published fragment screen of 2040 diverse compounds, 14 confirmed fragment hits were identified with IC₅₀ values spanning 0.3 to 400 µM [1]. The target compound (BindingDB Entry BDBM50158391, CHEMBL3781682) demonstrated an IC₅₀ of 136 µM against N-terminal hexa-His tagged human PRMT6 in a scintillation proximity assay [2]. For context, the most potent fragment hit in this chemical series (Compound 7 in the published study) achieved an IC₅₀ of 300 nM (0.3 µM) with a Kd of 970 nM by ITC, and exhibited cellular activity with an IC₅₀ of 21 µM in a cell-based assay, while maintaining selectivity against a panel of 25 other human methyltransferases [1]. The target compound, as a weaker-affinity fragment, serves as a structural starting point for fragment growing and merging strategies aimed at improving potency toward the 300 nM benchmark set by the series lead [3].

PRMT6 inhibition Fragment screening Isothermal titration calorimetry Methyltransferase selectivity

Purity Specifications and Batch-to-Batch Reproducibility: Vendor QC Documentation Enabling Reliable Fragment Screening and Parallel Synthesis

Commercial availability of CAS 1432754-23-8 from multiple independent vendors provides procurement flexibility with documented purity specifications ranging from 95% to 98% . Bidepharm supplies the compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . MolCore offers NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control requirements . AKSci and Combi-Blocks each supply at 95% minimum purity . This multi-vendor sourcing landscape with verifiable analytical documentation contrasts with single-source or undocumented analogs, reducing procurement risk and ensuring experimental reproducibility across independent research groups conducting fragment screening or parallel synthesis campaigns.

Purity specification Quality control Batch reproducibility Procurement criteria

Fragment Library Membership: Validated Utility as a PRMT Chemical Probe Warhead and Kinase Inhibitor Intermediate

The target compound occupies a dual-use position in medicinal chemistry: it is both a validated fragment hit for PRMT inhibitor development and a versatile synthetic intermediate for kinase-targeted therapeutics [1][2]. As documented in the 2016 J. Med. Chem. fragment screening study, 2-aminothiazole-containing fragments were identified as privileged scaffolds for PRMT inhibition, with the fragment library screen yielding hits across multiple PRMT isoforms (PRMT1, PRMT4/CARM1, PRMT6) [3]. The target compound's scaffold has been specifically noted as supporting binding to kinase active sites, with the thiazole nitrogen and sulfur atoms providing key hydrogen bond acceptor and hydrophobic interactions within the ATP-binding pocket, while the N-methyl group modulates selectivity and metabolic stability [2]. The compound is catalogued as a fragment molecule (Fr13296) at TargetMol, explicitly designated for molecular splicing, extension, and modification as a structural foundation for novel candidate drug design [4].

Chemical probe development Fragment library Kinase inhibitor Scaffold optimization

Recommended Research and Industrial Application Scenarios for N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS 1432754-23-8)


Fragment-Based Drug Discovery: PRMT6 Chemical Probe Optimization via Structure-Guided Fragment Growing

This compound is best deployed as a starting fragment for PRMT6 inhibitor development using structure-based drug design. With a confirmed PRMT6 IC₅₀ of 136 µM, it provides a measurable affinity baseline for fragment growing campaigns [1]. Procurement of the hydrochloride salt at ≥95% purity ensures reliable solubility at the 1–100 mM DMSO stock concentrations required for co-crystallization trials and ITC binding measurements . Researchers should prioritize vendors providing batch-specific NMR and HPLC QC data (e.g., Bidepharm) to ensure fragment integrity across multiple rounds of structure-activity relationship exploration. The meta-substituted N-methylbenzylamine scaffold permits vector-specific elaboration toward adjacent PRMT6 subpockets identified in the co-crystal structure of Compound 7 (PDB 5EGS), where the basic amine engages the conserved catalytic glutamic acid in the arginine-binding groove [2].

Kinase Inhibitor Medicinal Chemistry: ATP-Binding Site Scaffold for Targeted Cancer Therapeutics

The compound serves as a key synthetic intermediate for constructing kinase inhibitors, with the 2-methylthiazole ring providing ATP-competitive hinge-binding interactions and the N-methylaminomethyl group offering a derivatization handle for introducing selectivity-determining substituents [3]. Multi-vendor availability at 95–98% purity supports parallel synthesis workflows where consistent building block quality is essential for generating reliable SAR data across compound libraries. The hydrochloride salt form's room-temperature storage stability (sealed, dry conditions) simplifies inventory management in academic and industrial medicinal chemistry laboratories .

Epigenetic Chemical Probe Development: PRMT Isoform Selectivity Profiling Using Fragment-Derived Tool Compounds

For epigenetics research groups investigating the differential roles of PRMT isoforms (PRMT1, PRMT4/CARM1, PRMT6) in cancer and neurodegenerative disease, this compound provides a structurally characterized entry point into the PRMT6 chemical space [2]. The J. Med. Chem. 2016 study demonstrated that fragments from this chemical series can achieve selectivity against a panel of 25 human methyltransferases when optimized, establishing a precedent for developing isoform-selective chemical probes from this scaffold [2]. Procurement of the fragment with documented analytical purity is critical for ensuring that observed selectivity profiles in counter-screening panels reflect genuine structure-activity relationships rather than impurity-driven artifacts.

Fragment Library Construction and Diversity-Oriented Synthesis: Thiazole-Containing Privileged Scaffold Collection

Drug discovery organizations building or expanding fragment screening libraries should include this compound as a representative of the meta-substituted thiazole-phenylmethanamine chemotype, a scaffold class that has demonstrated productive hit rates in PRMT screens (14 confirmed hits from 2040 fragments, ~0.7% hit rate) [2]. The N-methyl substitution differentiates it from the more promiscuous 2-aminothiazole class identified as frequent-hitters in biophysical assays, potentially reducing false-positive rates in primary screens [4]. The compound's favorable fragment physicochemical profile (MW < 300, LogP < 5, HBD ≤ 1, Rotatable Bonds ≤ 3) aligns with Rule-of-3 guidelines for fragment library design, supporting its inclusion in quality-controlled fragment collections [5].

Quote Request

Request a Quote for N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.